C188-9 - 432001-19-9

C188-9

Catalog Number: EVT-262356
CAS Number: 432001-19-9
Molecular Formula: C27H21NO5S
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

C188-9, also known as C188-9 or TTI-101, is a small molecule that functions as a direct and selective inhibitor of signal transducer and activator of transcription 3 (STAT3) [ [], [] ]. STAT3 is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, survival, and inflammation [ [] ]. Aberrant STAT3 activation is frequently observed in various malignancies and inflammatory conditions [ [] ]. C188-9 functions by competitively binding to the SH2 domain of STAT3, thereby preventing its phosphorylation and activation [ [], [] ]. The compound exhibits selectivity for STAT3 over other STAT family members, including STAT1 [ [], [] ]. C188-9 has demonstrated efficacy in preclinical studies for various diseases, including cancer, inflammatory bowel disease, and fibrosis [ [], [], [], [], [], [] ].

Synthesis Analysis

The synthesis of C188-9 was achieved through a combination of virtual ligand screening, surface plasmon resonance (SPR) screening, and functional assays [ [] ]. Initially, a series of compounds were identified through virtual screening as potential inhibitors of STAT3 binding to its phosphotyrosine (pY)-peptide ligand [ [] ]. These compounds were then subjected to SPR screening to assess their ability to disrupt the STAT3-pY interaction [ [] ]. The most promising compounds were further evaluated in functional assays to confirm their ability to inhibit STAT3 phosphorylation, dimerization, and nuclear translocation [ [] ]. C188-9 emerged as a lead compound through this iterative process of screening and optimization [ [] ].

Molecular Structure Analysis

The molecular structure of C188-9 has been elucidated using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [ [] ].

Mechanism of Action

C188-9 exerts its inhibitory effect on STAT3 by directly targeting the SH2 domain of the protein [ [], [] ]. The SH2 domain is crucial for STAT3 activation as it mediates the binding of STAT3 to phosphotyrosine residues on activated receptors [ [] ]. By competitively binding to the SH2 domain, C188-9 prevents the recruitment of STAT3 to activated receptors and subsequent tyrosine phosphorylation [ [], [] ]. This inhibition of phosphorylation disrupts STAT3 dimerization, nuclear translocation, and ultimately its transcriptional activity [ [] ].

Physical and Chemical Properties Analysis

While the provided papers describe the biological activity of C188-9, detailed analyses of its physical and chemical properties are limited. [ [] ] mentions good oral bioavailability and tumor concentration.

Applications
  • Cancer: C188-9 has shown promising antitumor activity in preclinical models of various cancers, including hepatocellular carcinoma, breast cancer, acute myeloid leukemia, head and neck squamous cell carcinoma, and pancreatic cancer [ [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. It inhibits tumor growth, induces apoptosis, and enhances chemosensitivity [ [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. Notably, C188-9 is effective in inhibiting the growth of radioresistant head and neck cancer cells, suggesting its potential in combination with radiotherapy [ [] ].
  • Inflammatory Bowel Disease: C188-9 has demonstrated efficacy in ameliorating colitis in mouse models [ [], [] ]. It reduces inflammation, promotes apoptosis of pathogenic T cells, and downregulates genes involved in inflammation and colorectal cancer metastases [ [], [] ].
  • Fibrosis: C188-9 has been shown to attenuate skin fibrosis in mouse models [ [], [] ]. It reduces myofibroblast accumulation, pro-fibrotic gene expression, collagen deposition, and skin thickening [ [], [] ].
  • Muscle Wasting: C188-9 has been shown to prevent skeletal muscle wasting induced by thermal burn injury in mice [ [] ]. It reduces the activation of STAT3 and ubiquitin-proteasome proteolytic pathways, reverses muscle atrophy, and improves grip strength [ [] ].
  • Insulin Resistance: C188-9 has demonstrated the potential to improve insulin sensitivity in mouse models of chronic kidney disease and high-fat diet-induced obesity [ [] ]. It inhibits the STAT3-Fbxo40 pathway in muscle, leading to increased levels of insulin receptor substrate 1 and improved insulin signaling [ [] ].
  • Ocular Hypertension: In a rat model of acute ocular hypertension, C188-9 was found to mitigate retinal damage by inhibiting STAT3 signaling [ [] ].
Future Directions
  • Clinical Development: C188-9 is currently being evaluated in clinical trials for cancer and other diseases [ [] ]. Further clinical development is crucial to confirm its safety and efficacy in humans.
  • Combination Therapies: C188-9 shows promise in combination with other therapies, such as chemotherapy, radiotherapy, and immunotherapy [ [], [], [], [] ]. Further research is needed to explore the synergistic potential of C188-9 in combination therapies.
  • Mechanism-Based Biomarkers: The identification of biomarkers that can predict the responsiveness to C188-9 treatment will be essential for optimizing its clinical use [ [] ].
  • Drug Resistance: The development of resistance to C188-9 is a potential concern. Future research should focus on understanding the mechanisms of resistance and developing strategies to overcome it [ [] ].

C188

  • Compound Description: C188 is a small-molecule STAT3 inhibitor that served as the initial scaffold for the development of C188-9. []
  • Relevance: C188-9 represents a significant improvement over its parent compound, C188, in terms of its ability to inhibit STAT3 binding to its pY-peptide ligand, cytokine-stimulated pSTAT3, and constitutive pSTAT3 activity. C188-9 also demonstrated superior efficacy in inhibiting anchorage-dependent and -independent growth of HNSCC cells and preventing tumor xenograft growth in vivo. []

Compound 188 (C188)

  • Compound Description: Compound 188 is a small molecule STAT3 inhibitor. It demonstrated selective inhibition of STAT3 over STAT1, hindered STAT3 nuclear accumulation, and preferentially induced apoptosis in breast cancer cell lines with constitutively active STAT3. []
  • Relevance: Compound 188 was a lead compound identified in the study that ultimately led to the development of C188-9. While Compound 188 showed promising activity in breast cancer models, it had weak pro-apoptotic effects in AML cell lines, prompting further optimization and leading to the identification of C188-9. []

JSI-124

  • Compound Description: JSI-124 is a commercially available small molecule reported to inhibit STAT3 activity through an unknown mechanism. It induces apoptosis in AML cell lines. []
  • Relevance: JSI-124 was used as a comparator compound to assess the efficacy of C188-9 in inducing apoptosis in AML cell lines. Both compounds demonstrated similar potency in this regard, supporting the potential of C188-9 as a novel therapeutic agent for AML. []

5-Aza-2′-Deoxycytidine (DAC)

  • Compound Description: DAC is a DNA methyltransferase inhibitor that can reverse hypermethylation-induced gene silencing. It is a chemotherapy medication used to treat certain types of myelodysplastic syndrome. []
  • Relevance: Combining low-dose DAC with C188-9 demonstrated a synergistic enhancement of the demethylating activity against pancreatic cancer cells in vitro and in vivo. This combination resulted in the re-expression of the tumor suppressor gene RASSF1A, likely due to C188-9's ability to enhance DAC's demethylation efficacy by inhibiting DNMT1. []

Napabucasin

  • Compound Description: Napabucasin is an investigational, orally available, small-molecule STAT3 inhibitor. []
  • Relevance: In studies exploring mechanisms of acquired resistance to the CDK4/6 inhibitor palbociclib, Napabucasin showed the ability to decrease the breast cancer stem cell-like (B-CSC-L) population and mammosphere formation, indicating its activity against STAT3 in this context. Combining Napabucasin with the PARP inhibitor Olaparib resulted in synergistic effects, effectively targeting IL-6/STAT-3-mediated cancer stem cells and DNA repair deficiencies in palbociclib-resistant breast cancer cells. []

Stattic

  • Compound Description: Stattic is a small-molecule inhibitor targeting the SH2 domain of STAT3, effectively blocking its dimerization and subsequent DNA binding. []
  • Relevance: Similar to C188-9, Stattic demonstrated the ability to reduce the stem cell population in triple-negative breast cancer (TNBC) cells, as measured by the Aldefluor assay, highlighting its inhibitory effect on STAT3. Additionally, Stattic, like C188-9, successfully blocked the radiation-induced increase in breast cancer stem cells and enhanced the sensitivity of TNBC cells to radiation treatment, suggesting a potential role for STAT3 inhibitors in improving treatment outcomes in TNBC. []

SH5-07

  • Compound Description: SH5-07 is a small-molecule STAT3 inhibitor. []
  • Relevance: SH5-07, similar to C188-9, demonstrated significant efficacy in suppressing bladder cancer spheroid growth in vitro. This effect was attributed to the inhibition of the STAT3 pathway, induction of reactive oxygen species (ROS) production, and ultimately, cell death. []

Ruxolitinib

  • Compound Description: Ruxolitinib is a JAK1/2 inhibitor that suppresses the activation of the JAK/STAT pathway. [, ]
  • Relevance: Ruxolitinib was used as a comparator compound alongside C188-9 to investigate the role of the JAK/STAT pathway in various models. It effectively attenuated C2C12 myotube atrophy induced by IL-6, confirming the involvement of the JAK/STAT pathway. [, ] Ruxolitinib is a FDA approved drug used to treat certain myeloproliferative neoplasms.

TG101348

  • Compound Description: TG101348 is a potent and selective JAK2 inhibitor. []
  • Relevance: In a study exploring the classical signaling and trans-signaling pathways of IL-6 in fish, TG101348, along with C188-9, were used as JAK2/STAT3 pathway inhibitors. This study revealed that the activation of the JAK2/STAT3 pathway, potentially targeted by both inhibitors, is crucial for the expression of socs3a and socs3b induced by IL-6 trans-signaling in teleost fish. []

C188

  • Compound Description: C188 is a small-molecule STAT3 inhibitor. []
  • Relevance: C188 was the initial scaffold used to develop C188-9. C188-9 demonstrated superior potency and efficacy compared to C188 in various experiments. []

Additional Compounds Mentioned Without Detailed Descriptions:

  • EHT1610: A selective DYRK1 inhibitor. []
  • LY3023414: A PI3K/AKT/mTOR inhibitor. []
  • AZD1480: A potent, selective, ATP-competitive inhibitor of JAK2. []
  • LMT-28: An IL-6 inhibitor. []

Properties

CAS Number

432001-19-9

Product Name

N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide

Molecular Formula

C27H21NO5S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3

InChI Key

QDCJDYWGYVPBDO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O

Solubility

Soluble in DMSO

Synonyms

C188-9; C 188-9; C-188-9; C-1889; C1889; C 1889; C-1889; F0808-0084;

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.